N-(3,5-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide (also known as BCTC) is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BCTC belongs to the class of piperazinecarboxamides and is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor.
Wirkmechanismus
BCTC selectively blocks the TRPV1 receptor, which is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and protons. TRPV1 receptors are expressed in sensory neurons and are involved in the perception of pain, temperature, and itch. By blocking these receptors, BCTC can reduce the sensitivity of these neurons and alleviate pain, itch, and inflammation.
Biochemical and physiological effects:
BCTC has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce itch and inflammation in animal models. BCTC's selectivity for TRPV1 receptors means that it has minimal side effects compared to other pain medications that target multiple receptors.
Vorteile Und Einschränkungen Für Laborexperimente
BCTC's selectivity for TRPV1 receptors makes it a valuable tool for studying the role of these receptors in pain, itch, and inflammation. However, its potency and selectivity also make it difficult to use in vivo, as high concentrations are required to achieve the desired effects. BCTC is also not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
Future research on BCTC could focus on developing more potent and selective TRPV1 antagonists that are easier to use in vivo. BCTC could also be investigated for its potential use in the treatment of other conditions such as cancer, as TRPV1 receptors have been shown to be involved in cancer cell proliferation and survival. Additionally, BCTC's mechanism of action could be further studied to better understand the role of TRPV1 receptors in pain, itch, and inflammation.
Wissenschaftliche Forschungsanwendungen
BCTC has been extensively studied in scientific research, particularly in the field of pain management. TRPV1 receptors are known to be involved in the perception of pain, and BCTC's ability to selectively block these receptors has made it a potential therapeutic target for the treatment of chronic pain. BCTC has also been investigated for its potential use in the treatment of other conditions such as itch, inflammation, and cancer.
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2F3N3O/c19-13-9-14(20)11-15(10-13)24-17(27)26-6-4-25(5-7-26)16-3-1-2-12(8-16)18(21,22)23/h1-3,8-11H,4-7H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFOWBSKGTXAMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.